molecular formula C18H20N2O2 B15192006 Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-10-hydroxy-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- CAS No. 133812-04-1

Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-10-hydroxy-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))-

Cat. No.: B15192006
CAS No.: 133812-04-1
M. Wt: 296.4 g/mol
InChI Key: OECDXEBJRAHXDW-HDINQQKLSA-N
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Description

Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-10-hydroxy-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquino(2,1,8-lma)carbazol-5(1H)-one typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo a series of transformations including cyclization, amination, and hydroxylation. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Isoquino(2,1,8-lma)carbazol-5(1H)-one can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which Isoquino(2,1,8-lma)carbazol-5(1H)-one exerts its effects depends on its interaction with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar fused ring structures and functional groups.

    Carbazole derivatives: Molecules with a similar core structure but different substituents.

    Hydroxyamino compounds: Compounds containing both hydroxyl and amino groups.

Uniqueness

Isoquino(2,1,8-lma)carbazol-5(1H)-one is unique due to its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

133812-04-1

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(10R,11R,15R,19S)-10-amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one

InChI

InChI=1S/C18H20N2O2/c19-12-8-11-17-13(5-2-6-14(17)21)20-15(22)7-9-3-1-4-10(12)16(9)18(11)20/h2,5-6,9-10,12,16,21H,1,3-4,7-8,19H2/t9-,10+,12-,16+/m1/s1

InChI Key

OECDXEBJRAHXDW-HDINQQKLSA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)N3C4=C(C5=C3[C@@H]2[C@@H](C1)[C@@H](C5)N)C(=CC=C4)O

Canonical SMILES

C1CC2CC(=O)N3C4=C(C5=C3C2C(C1)C(C5)N)C(=CC=C4)O

Origin of Product

United States

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